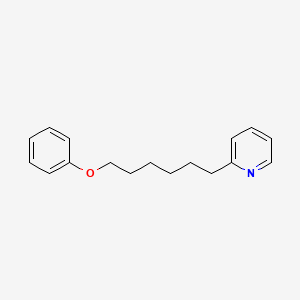
2-(6-Phenoxyhexyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Phenoxyhexyl)pyridine: is an organic compound with the molecular formula C₁₇H₂₁NO . It consists of a pyridine ring substituted with a 6-phenoxyhexyl group. This compound is part of the broader class of pyridine derivatives, which are known for their diverse chemical properties and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Phenoxyhexyl)pyridine typically involves the reaction of pyridine with a 6-phenoxyhexyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(6-Phenoxyhexyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
Chemistry: 2-(6-Phenoxyhexyl)pyridine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a ligand in coordination chemistry .
Biology and Medicine: In biological research, this compound may be used to study the interactions of pyridine derivatives with biological targets.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 2-(6-Phenoxyhexyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
Comparaison Avec Des Composés Similaires
Pyridine: A basic nitrogen-containing heterocycle with similar aromatic properties.
Phenoxyhexyl derivatives: Compounds with a phenoxy group attached to a hexyl chain, which can exhibit similar chemical reactivity.
Uniqueness: 2-(6-Phenoxyhexyl)pyridine is unique due to the presence of both the pyridine ring and the phenoxyhexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
112944-99-7 |
|---|---|
Formule moléculaire |
C17H21NO |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
2-(6-phenoxyhexyl)pyridine |
InChI |
InChI=1S/C17H21NO/c1(4-10-16-11-7-8-14-18-16)2-9-15-19-17-12-5-3-6-13-17/h3,5-8,11-14H,1-2,4,9-10,15H2 |
Clé InChI |
VWRAVIGRENBNNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCCCCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


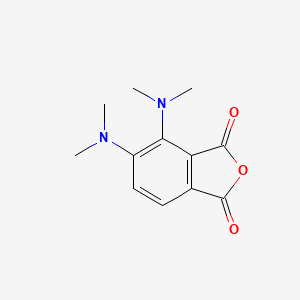
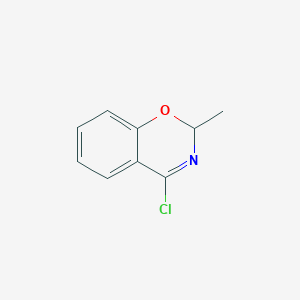
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)

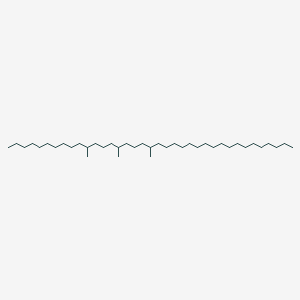


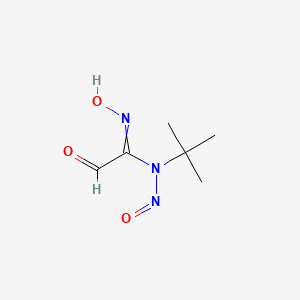

![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
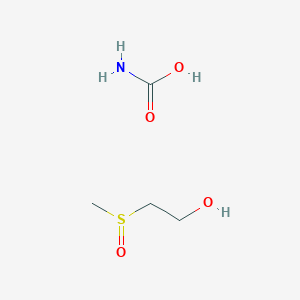
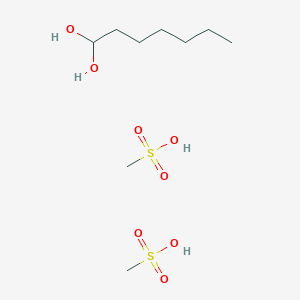
![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
